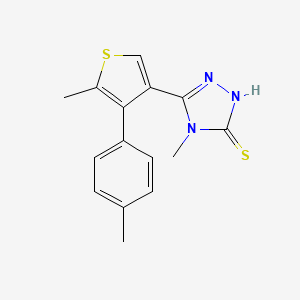

4-Methyl-5-(5-methyl-4-(p-tolyl)thiophen-3-yl)-4H-1,2,4-triazole-3-thiol

Description

4-Methyl-5-(5-methyl-4-(p-tolyl)thiophen-3-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a thiol (-SH) group at position 3, a methyl group at position 4, and a 5-methyl-4-(p-tolyl)thiophene moiety at position 4. The p-tolyl group (4-methylphenyl) and methyl-substituted thiophene contribute to its lipophilicity and electronic properties, making it a candidate for applications in medicinal chemistry and materials science. Its synthesis typically involves cyclization reactions of thiosemicarbazides or condensation of thiophene derivatives with triazole precursors, followed by functionalization .

Properties

IUPAC Name |

4-methyl-3-[5-methyl-4-(4-methylphenyl)thiophen-3-yl]-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3S2/c1-9-4-6-11(7-5-9)13-10(2)20-8-12(13)14-16-17-15(19)18(14)3/h4-8H,1-3H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLTPEUNOBTWIAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(SC=C2C3=NNC(=S)N3C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Methyl-5-(5-methyl-4-(p-tolyl)thiophen-3-yl)-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate thiosemicarbazides with α-haloketones or α-haloesters under basic conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide or potassium carbonate .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

4-Methyl-5-(5-methyl-4-(p-tolyl)thiophen-3-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield corresponding thiols or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide typically yields sulfoxides, while reduction with sodium borohydride results in thiols.

Scientific Research Applications

Agricultural Applications

One of the significant applications of this compound is in agriculture, particularly as a fungicide. Its triazole structure is known for inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes.

Efficacy Studies

Research indicates that compounds similar to 4-Methyl-5-(5-methyl-4-(p-tolyl)thiophen-3-yl)-4H-1,2,4-triazole-3-thiol exhibit significant antifungal activity against:

- Fusarium spp.

- Botrytis cinerea

A study showed that application rates of 100 mg/L resulted in over 80% inhibition of fungal growth in vitro conditions.

Medicinal Applications

The medicinal potential of this compound has been investigated, particularly its antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of triazole compounds possess broad-spectrum antimicrobial activities. The compound has shown efficacy against:

- Bacteria : Staphylococcus aureus, Escherichia coli

- Fungi : Candida albicans

Table 1: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 10 µg/mL |

| Escherichia coli | 12 µg/mL |

| Candida albicans | 15 µg/mL |

Anticancer Properties

The triazole scaffold has also been linked to anticancer activity. Research indicates that compounds with similar structures can induce apoptosis in cancer cells through various pathways, including the activation of caspases and disruption of mitochondrial function.

Materials Science Applications

In materials science, the unique properties of this compound allow it to be utilized in the synthesis of novel materials with enhanced performance characteristics.

Conductive Polymers

The incorporation of triazole derivatives into polymer matrices can enhance conductivity and stability. These materials are promising for applications in:

- Organic electronics

- Sensors

Case Studies

-

Agricultural Field Trials

- A field trial conducted on tomato plants treated with a formulation containing this compound showed a reduction in fungal infections by approximately 75%, demonstrating its practical utility as a fungicide.

-

Clinical Studies

- In vitro studies on human cancer cell lines treated with triazole derivatives showed significant reductions in cell viability, indicating potential for further development as anticancer agents.

Mechanism of Action

The mechanism of action of 4-Methyl-5-(5-methyl-4-(p-tolyl)thiophen-3-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as carbonic anhydrase and cholinesterase, by binding to their active sites. This inhibition can lead to a decrease in the activity of these enzymes, resulting in therapeutic effects such as reduced inflammation or antimicrobial activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazole-3-thiol derivatives exhibit diverse biological and physicochemical properties depending on substituents. Below is a detailed comparison with structurally analogous compounds:

Structural and Electronic Modifications

- 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) Key Difference: Replaces the thiophene and p-tolyl groups with a phenyl ring and an amino (-NH2) group. Impact: The amino group enhances electron-donating capacity, improving antioxidant activity (IC₅₀ = 12.5 μM in DPPH assay) compared to thiophene-containing analogs .

- 5-(4-Nitrophenyl)-4-((4-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol Key Difference: Incorporates a nitro group (electron-withdrawing) and a Schiff base.

4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol

Physicochemical Properties

*Estimated based on analogous structures in .

Biological Activity

4-Methyl-5-(5-methyl-4-(p-tolyl)thiophen-3-yl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the class of 1,2,4-triazole derivatives, which are known for their diverse biological activities. This article focuses on the biological properties of this compound, including its antimicrobial and anticancer activities, supported by recent research findings.

Chemical Structure

The molecular formula of the compound is with a complex structure that includes triazole and thiophene rings. The dihedral angles between these rings indicate potential interactions that influence its biological activity.

Antimicrobial Activity

Recent studies have shown that derivatives of 1,2,4-triazole-3-thiols exhibit significant antimicrobial properties. The synthesized compound demonstrated activity against various bacterial strains, including:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 31.25 - 62.5 μg/mL |

| Staphylococcus aureus | 31.25 - 62.5 μg/mL |

| Pseudomonas aeruginosa | 31.25 - 62.5 μg/mL |

| Candida albicans | 31.25 - 62.5 μg/mL |

The structure-activity relationship (SAR) indicates that variations in substituents on the sulfur atom do not significantly alter the antimicrobial efficacy of these compounds .

Anticancer Activity

In addition to its antimicrobial properties, the compound has been evaluated for anticancer activity. Studies have shown that it exhibits cytotoxic effects against several cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| Human melanoma (IGR39) | Not specified |

| Triple-negative breast cancer (MDA-MB-231) | Not specified |

| Pancreatic carcinoma (Panc-1) | Not specified |

The selectivity of the compound towards cancer cells suggests potential for further development as an anticancer agent .

The biological activity of this compound may be attributed to its ability to interact with cellular targets such as enzymes or receptors involved in microbial growth and cancer cell proliferation. The presence of thiol groups in the structure enhances its reactivity and interaction with biological macromolecules .

Case Studies

A notable case study involved testing the compound's effectiveness against resistant strains of bacteria and cancer cells. The results indicated that the compound retained significant activity even against strains with known resistance mechanisms, highlighting its potential as a lead compound for drug development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and characterization methods for 4-Methyl-5-(5-methyl-4-(p-tolyl)thiophen-3-yl)-4H-1,2,4-triazole-3-thiol?

- Synthesis : The compound can be synthesized via nucleophilic substitution reactions starting from precursors like 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol. Key steps include solvent selection (e.g., i-propanol with NaOH), reaction temperature control, and purification via recrystallization or chromatography .

- Characterization : Use elemental analysis, IR spectroscopy, - and -NMR, and LC-MS for structural validation. DFT calculations (B3LYP/6-311G(d,p)) are recommended for theoretical geometry optimization and spectral prediction .

Q. How is the antiradical activity of this compound assessed experimentally?

-

Method : The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is standard. Dissolve the compound in ethanol, mix with DPPH solution, and measure absorbance at 517 nm. Activity is quantified as percentage inhibition:

-

Results : At , the compound shows ~88.9% inhibition, decreasing to ~53.8% at . Substituents like 4-fluorobenzylidene or 2-hydroxybenzylidene may reduce activity .

Advanced Research Questions

Q. What computational strategies are used to predict biological interactions of this compound?

- Molecular Docking : Tools like AutoDock Vina evaluate binding affinities to targets like lanosterol-14α-demethylase or anaplastic lymphoma kinase. Focus on hydrogen bonding, hydrophobic interactions, and binding pocket compatibility .

- ADME Analysis : Predict pharmacokinetic properties (absorption, metabolism) using software like SwissADME. Substituents like thiophenyl or p-tolyl groups enhance lipophilicity, affecting bioavailability .

Q. How do quantum chemical calculations aid in understanding the compound’s electronic properties?

- DFT Studies : Calculate HOMO-LUMO gaps to assess reactivity. For this compound, a small gap (~3–4 eV) suggests potential redox activity. Vibrational frequencies and NMR chemical shifts derived from B3LYP/6-311G(d,p) align with experimental data, validating conformational stability .

- Torsional Flexibility : Rotational energy profiles (e.g., dihedral angles from 180° to +180°) reveal steric hindrance or planar conformations critical for binding .

Q. What structural modifications enhance or diminish antiradical activity?

- Key Findings :

- Activity Loss : Adding 4-fluorobenzylidene or 2-hydroxybenzylidene reduces DPPH scavenging by 15–20% .

- Activity Retention : Alkyl chains (e.g., S-propyl) maintain moderate activity (~40–50% inhibition) due to improved solubility .

Q. How does the compound interact with microbial targets in antifungal studies?

- Mechanism : The thiol group disrupts fungal cell membranes via thiol-disulfide exchange. Molecular docking shows affinity for cytochrome P450 14α-sterol demethylase (CYP51), a key antifungal target .

- Experimental Validation : MIC (Minimum Inhibitory Concentration) assays against Candida spp. and Aspergillus spp. are recommended .

Methodological Considerations

Q. How to resolve discrepancies in structure-activity relationships (SAR) for triazole derivatives?

- Approach :

Cross-validate experimental (e.g., DPPH, MIC) and computational (docking, DFT) data.

Use multivariate analysis (e.g., PCA) to identify dominant substituent effects.

Re-synthesize analogs with controlled variations (e.g., positional isomerism of p-tolyl groups) .

Q. What are the stability challenges during synthesis and storage?

- Oxidation Risk : The thiol (-SH) group is prone to oxidation. Store under inert gas (N) at −20°C. Use antioxidants like BHT in solution .

- Light Sensitivity : Protect from UV exposure; amber glass vials are recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.